molecular formula C7H4IN3O2 B1360814 4-Iodo-6-nitro-1H-indazole CAS No. 885519-85-7

4-Iodo-6-nitro-1H-indazole

Cat. No. B1360814
CAS RN: 885519-85-7
M. Wt: 289.03 g/mol
InChI Key: KZRVGUJHPIGAIM-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of 4-Iodo-6-nitro-1H-indazole consists of an indazole ring with iodine and nitro substituents. The precise arrangement of atoms can be visualized using crystallographic data .

Scientific Research Applications

Antiproliferative Activities

Indazole derivatives have been evaluated for their in vitro antiproliferative activities against a panel of tumor cell lines derived from nine clinically isolated cancer types. This suggests that “4-Iodo-6-nitro-1H-indazole” could potentially be used in cancer research for developing new therapeutic agents .

Synthetic Strategies

Recent strategies for the synthesis of indazoles include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis via consecutive formation of C–N and N–N bonds. These methods could be applicable to “4-Iodo-6-nitro-1H-indazole” for creating diverse indazole-based compounds .

Inhibition of Enzymes

Indazole derivatives have been designed as inhibitors for various enzymes such as indoleamine 2,3-dioxygenase 1 (IDO1), which is involved in cancer immunology. The structural features of indazoles make them suitable for designing inhibitors that can modulate enzyme activity .

Development of Inhibitors

Compounds with an indazole scaffold have been identified as potent inhibitors for specific targets like Polo-like kinase 4 (PLK4), which is important in cell cycle regulation. Such inhibitors can be used in the study of cell division and cancer treatment .

Safety and Hazards

Safety information and hazards associated with 4-Iodo-6-nitro-1H-indazole can be found in the Material Safety Data Sheet (MSDS) . Researchers should handle this compound with appropriate precautions.

Mechanism of Action

Target of Action

The primary targets of 4-Iodo-6-nitro-1H-indazole are Nitric Oxide Synthases (NOS) , specifically the inducible and endothelial forms . These enzymes play a crucial role in the production of nitric oxide, a key signaling molecule involved in various physiological processes.

Mode of Action

4-Iodo-6-nitro-1H-indazole interacts with its targets by acting as an inhibitor

Biochemical Pathways

The inhibition of NOS affects the nitric oxide pathway . Nitric oxide is involved in various physiological processes, including vasodilation, immune response, and neurotransmission. By inhibiting NOS, 4-Iodo-6-nitro-1H-indazole can potentially influence these processes.

Pharmacokinetics

Similar compounds have been shown to have good bioavailability and are well-distributed throughout the body .

Result of Action

The molecular and cellular effects of 4-Iodo-6-nitro-1H-indazole’s action are largely dependent on the specific physiological context. Given its role as a NOS inhibitor, it can potentially influence a variety of processes regulated by nitric oxide, including blood flow, immune response, and neural communication .

properties

IUPAC Name

4-iodo-6-nitro-1H-indazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4IN3O2/c8-6-1-4(11(12)13)2-7-5(6)3-9-10-7/h1-3H,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZRVGUJHPIGAIM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C2=C1NN=C2)I)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4IN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00646205
Record name 4-Iodo-6-nitro-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00646205
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Iodo-6-nitro-1H-indazole

CAS RN

885519-85-7
Record name 4-Iodo-6-nitro-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00646205
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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